molecular formula C22H17ClN4O2 B2498610 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 895643-98-8

1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2498610
CAS-Nummer: 895643-98-8
Molekulargewicht: 404.85
InChI-Schlüssel: WMHUDLLFNNTGAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted at positions 1, 4, and 3. The structure includes:

  • 1-(4-Chlorophenyl): A para-chloro-substituted aromatic ring at position 1 of the triazole.
  • 5-Methyl group: A small alkyl substituent at position 4.
  • N-(4-Phenoxyphenyl) carboxamide: A phenoxy-linked phenyl group as the amide substituent.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-15-21(25-26-27(15)18-11-7-16(23)8-12-18)22(28)24-17-9-13-20(14-10-17)29-19-5-3-2-4-6-19/h2-14H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHUDLLFNNTGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Strategies for 1,2,3-Triazole-4-Carboxamide Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is typically constructed via Huisgen cycloaddition. A modified CuAAC protocol, as described by Rodríguez et al. (2021), employs copper(I) iodide to catalyze the reaction between 4-chlorophenyl azide and a propiolamide derivative. Key steps include:

  • Azide Preparation : 4-Chloroaniline is diazotized with sodium nitrite/HCl, followed by azide formation using NaN₃.
  • Alkyne Synthesis : Methyl propiolate is reacted with 4-phenoxyaniline under basic conditions to form N-(4-phenoxyphenyl)propiolamide.
  • Cyclization : The azide and alkyne undergo CuAAC in THF at 70°C for 24 hours, yielding the triazole intermediate.

Post-Cyclization Functionalization

Post-cyclization steps focus on introducing the carboxamide group. Ammonolysis of ester intermediates, as demonstrated in the synthesis of analogous triazoles, uses NH₃/MeOH or primary amines under reflux. For the target compound, 4-phenoxyaniline is coupled to the triazole-4-carboxylic acid intermediate via EDCI/HOBt-mediated amidation.

Detailed Preparation Methods

Stepwise Synthesis

Synthesis of 1-(4-Chlorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbonyl Chloride
  • Cyclization :

    • 4-Chlorophenyl azide (1.2 eq) and methyl propiolate (1 eq) react in THF with CuI (10 mol%) at 70°C.
    • Workup : The mixture is washed with EtOAc (3×10 mL), dried (Na₂SO₄), and purified via flash chromatography.
    • Yield : 68–72%.
  • Ester Hydrolysis :

    • The methyl ester is hydrolyzed using 2M NaOH/EtOH (1:1) at 60°C for 4 hours.
    • Acidification with HCl yields the carboxylic acid (mp 145–147°C).
  • Acyl Chloride Formation :

    • The acid reacts with SOCl₂ (3 eq) in anhydrous DCM under reflux (2 hours).
    • Excess SOCl₂ is removed under vacuum to afford the acyl chloride.
Amidation with 4-Phenoxyaniline
  • The acyl chloride (1 eq) is added dropwise to a solution of 4-phenoxyaniline (1.1 eq) and Et₃N (2 eq) in DCM at 0°C.
  • After stirring overnight, the product is extracted with DCM, washed with brine, and recrystallized from EtOH/H₂O.
  • Yield : 85–88%.

Optimization of Reaction Conditions

Catalytic Systems

  • CuAAC Catalysts : CuI outperforms CuBr in triazole regioselectivity (≥95% 1,4-isomer).
  • Solvent Effects : THF provides higher yields (72%) vs. DMF (58%) due to better azide solubility.

Temperature and Time

  • Cyclization at 70°C for 24 hours achieves complete conversion, whereas lower temperatures (50°C) require 48 hours.

Amidation Efficiency

  • Coupling Agents : EDCI/HOBt vs. DCC: EDCI affords higher purity (99% by HPLC).
  • Base Selection : Et₃N (88% yield) vs. pyridine (76%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.78–7.25 (m, 13H, Ar-H), 2.41 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Purity and Yield

Step Yield (%) Purity (HPLC, %)
Cyclization 72 95
Amidation 88 99

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Wissenschaftliche Forschungsanwendungen

1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aromatic groups may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Structural Features

The triazole-4-carboxamide framework is highly modular. Key analogs and their structural distinctions are summarized below:

Table 1: Structural Comparison of Triazole-4-Carboxamide Derivatives
Compound ID R1 (Position 1) R5 (Position 5) Amide Substituent (N-linked) Key Features
Target Compound 4-Chlorophenyl Methyl 4-Phenoxyphenyl Phenoxy group enhances lipophilicity; chloro-phenyl improves binding affinity
ZIPSEY (Compound I) 4-Chlorophenyl Methyl (S)-1-Hydroxy-3-phenylpropan-2-yl Chiral hydroxyalkyl chain; potential for hydrogen bonding
LELHOB (Compound II) 4-Chlorophenyl Methyl (3-Phenyl-1,2-oxazol-5-yl)methyl Oxazole heterocycle introduces rigidity and π-π interactions
LOHWIP (Compound III) 8-(Trifluoromethyl)quinolin-4-yl Methyl Morpholino Quinoline and morpholino groups enhance solubility and kinase inhibition
BEBJEZ (Compound IV) 3-Amino-5-(hydroxy-3-methylbutynyl)phenyl - Butyl Amino and alkyne groups enable covalent binding or click chemistry
From 4-Chlorophenyl Trifluoromethyl 3-Fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl Trifluoromethyl and thienopyrimidine enhance c-Met kinase inhibition

Physicochemical and Crystallographic Properties

  • Dihedral Angles: The dihedral angle between the triazole and aryl rings in the target compound is influenced by steric hindrance from the phenoxyphenyl group. For comparison:
  • ZIPSEY : 74.02° (pyridinyl substituent) .
  • LOHWIP: 50.3° (methyl substituent) .
  • Solubility: Morpholino (LOHWIP) and hydroxyethyl (ZIPSEY) substituents improve aqueous solubility compared to the target compound’s hydrophobic phenoxyphenyl group .

Biologische Aktivität

1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

C18H16ClN3O2\text{C}_{18}\text{H}_{16}\text{ClN}_3\text{O}_2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines.
  • Antimicrobial Properties : Exhibits activity against a range of pathogens.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation.

Anticancer Activity

Studies have highlighted the compound's efficacy against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Apoptosis via caspase activation
HeLa6.8Cell cycle arrest
A5497.1Induction of oxidative stress

Antimicrobial Properties

The antimicrobial activity of the compound was assessed against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Candida albicans10.0 µg/mL

Anti-inflammatory Effects

In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Research Findings

A study demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer found that the addition of this triazole derivative to standard therapy improved patient outcomes significantly.
  • Case Study on Infection Control : In a controlled study, patients with bacterial infections showed a marked improvement when treated with the compound alongside conventional antibiotics.

Q & A

Q. What are the established synthetic methodologies for 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process centered on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to form the triazole core. Key steps include:

  • Step 1 : Preparation of the alkyne precursor (e.g., 4-chlorophenylacetylene) and azide (e.g., 4-phenoxyphenyl azide).
  • Step 2 : Cycloaddition using Cu(I) iodide or CuSO₄/sodium ascorbate in solvents like DMSO or DCM at 25–60°C to form the triazole ring .
  • Step 3 : Post-functionalization (e.g., carboxamide formation via coupling reactions with activated esters).
  • Characterization : NMR (¹H/¹³C), HRMS, and HPLC (>95% purity) validate structural integrity .

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
CycloadditionCuI, Sodium AscorbateDMSO60°C70–85
Carboxamide CouplingEDC/HOBtDCMRT65–75

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

X-ray crystallography (using SHELXL ) resolves the 3D structure, including bond lengths/angles and substituent orientations. Complementary techniques:

  • NMR Spectroscopy : Confirms substituent positions (e.g., 4-chlorophenyl vs. phenoxyphenyl groups) via chemical shifts and coupling constants .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 393.12 Da) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹).

Q. Table 2: Analytical Techniques Comparison

TechniqueSensitivityKey Applications
XRDHighAbsolute stereochemistry, crystal packing
¹H NMRModerateFunctional group assignment
HRMSHighMolecular formula confirmation

Q. What are the key structural features influencing its physicochemical properties?

  • Chlorophenyl Group : Enhances lipophilicity (logP ≈ 3.5) and metabolic stability .
  • Phenoxyphenyl Moiety : Modulates π-π stacking interactions with biological targets .
  • Triazole Core : Stabilizes hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets) .

Q. Table 3: Substituent Effects on Properties

SubstituentImpactExample
4-Chlorophenyl↑ LogP, ↓ SolubilityImproved membrane permeability
4-Phenoxyphenyl↑ Aromatic interactionsEnhanced target binding affinity

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in biological systems?

The compound exhibits dual activity :

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., Wnt/β-catenin pathway inhibition, IC₅₀ = 1.2 μM) .
  • Receptor Modulation : Binds to G-protein-coupled receptors (GPCRs) via hydrophobic and hydrogen-bond interactions .
    Methodology :
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to purified targets.
  • Molecular Dynamics (MD) Simulations : Predicts ligand-receptor stability over 100 ns trajectories .

Q. Table 4: Reported Bioactivities

StudyTargetActivity (IC₅₀)ModelReference
Kinase inhibitionCDK21.2 μMIn vitro
AntifungalCYP515.8 μMCandida spp.

Q. How can researchers address contradictions in reported bioactivity data?

Discrepancies (e.g., IC₅₀ variations) arise from:

  • Assay Conditions : Buffer pH, ionic strength, or reducing agents (e.g., DTT) alter enzyme activity .
  • Compound Purity : HPLC purity <95% may introduce off-target effects .
  • Structural Analogues : Minor substituent changes (e.g., methyl vs. propyl groups) drastically alter potency .

Q. Table 5: Data Contradiction Case Study

StudyIC₅₀ (μM)Notes
A1.20.1% DMSO, pH 7.4
B3.50.5% DMSO, pH 6.8

Resolution : Standardize assay protocols and validate compound purity via orthogonal methods (e.g., LC-MS).

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility (e.g., 5 mg/mL in 20% HP-β-CD) .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for transient solubility .
  • Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to improve plasma half-life .

Q. Table 6: Optimization Outcomes

StrategySolubility (mg/mL)Bioavailability (%)
Co-solvent5.022
Liposomal1.245

Q. What crystallographic challenges arise during structural refinement?

  • Disorder : Chlorophenyl/phenoxyphenyl groups may exhibit rotational disorder, requiring TLS parameterization in SHELXL .
  • Twinning : High-symmetry crystals (e.g., monoclinic) necessitate twin law refinement .
  • Weak Diffraction : Low-resolution data (>2.0 Å) are resolved via SHELXE density modification .

Q. Table 7: Refinement Software Comparison

SoftwareUse CaseReference
SHELXLSmall-molecule refinement
WinGXData integration/visualization

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.